Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate

Description

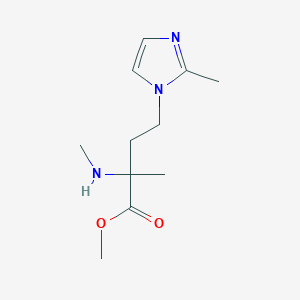

Methyl 2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound featuring a butanoate ester backbone substituted with a methylamino group, a methyl ester, and a 2-methylimidazole moiety.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 2-methyl-2-(methylamino)-4-(2-methylimidazol-1-yl)butanoate |

InChI |

InChI=1S/C11H19N3O2/c1-9-13-6-8-14(9)7-5-11(2,12-3)10(15)16-4/h6,8,12H,5,7H2,1-4H3 |

InChI Key |

CIICRONAPCJNQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CCC(C)(C(=O)OC)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate typically involves multi-step organic reactions. One common approach is the construction of the imidazole ring followed by the introduction of the ester and amino groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-methyl-4-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)butanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the ester and amino groups can engage in covalent or ionic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s key structural elements are compared to analogs in Table 1.

Table 1: Structural Comparison of Key Compounds

- Amino Groups: The methylamino group offers moderate hydrogen-bonding capacity compared to the dibenzylamino group in compound 7, which may enhance lipophilicity but reduce solubility .

- Ester Groups : The methyl ester is more hydrolytically stable than ethyl or benzyl esters under physiological conditions, as seen in compound 1 (ethyl ester) and compound 7 (benzyl ester) .

Physicochemical and Spectroscopic Properties

- Solubility : The methyl ester and imidazole ring likely confer intermediate solubility in polar solvents, unlike the highly lipophilic benzyl ester in compound 7 .

- Spectroscopy: The methylamino group’s NMR signals (e.g., δ ~2.5 ppm for CH3N) would resemble those in 2-[(Methylamino)methyl]phenol , while the imidazole protons (δ ~7.0–7.5 ppm) differ from benzimidazole analogs (δ ~7.5–8.5 ppm) .

Biological Activity

Methyl 2-methyl-4-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of imidazole derivatives, characterized by the presence of a methylamino group and an imidazole ring. Its molecular formula is , with a molecular weight of approximately 224.26 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Imidazole derivatives are known for their ability to modulate enzyme activity and influence signaling pathways, particularly those related to inflammation and infection.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis.

Case Study: Antimicrobial Efficacy

A study conducted by Olender et al. (2009) explored the antimicrobial effects of nitroimidazoles, which share structural similarities with our compound. The study demonstrated that these compounds possess potent activity against protozoan and bacterial infections, suggesting that this compound may exhibit similar effects due to its imidazole moiety.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Metronidazole | Trichomonas vaginalis | 8 µg/mL |

| Ornidazole | Giardia lamblia | 16 µg/mL |

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicological assessments indicate that while some imidazole derivatives can be cytotoxic at high concentrations, the specific toxicity of this compound requires further investigation.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 65–75 | ≥95 | |

| 2 | CH₃I, Et₃N, THF | 70–85 | ≥97 |

Advanced: How can computational methods improve the synthesis and functionalization of this compound?

Methodological Answer:

Computational tools like quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) can predict feasible synthetic routes and transition states, reducing trial-and-error experimentation . For instance:

- Density Functional Theory (DFT) simulations assess the stability of intermediates and regioisomer formation risks .

- Molecular docking predicts interactions between the compound and biological targets (e.g., enzymes), guiding structural modifications for enhanced activity .

Basic: What analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the imidazole and methylamino groups. Key peaks include imidazole protons (δ 6.8–7.2 ppm) and methylamino singlet (δ 2.3–2.5 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = calculated 269.18 g/mol).

- Melting Point Analysis: Consistency with literature values (e.g., 132–134°C for related imidazole derivatives) indicates purity .

Q. Table 2: Key Analytical Data

| Technique | Expected Outcome | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 2.25 (s, 3H, N-CH₃), δ 7.1 (m, 2H, imidazole) | |

| HPLC | Retention time = 8.2 min, purity >98% |

Advanced: How can contradictions in biological activity data between structural analogs be resolved?

Methodological Answer:

Contradictions often arise from differences in substituent positioning or assay conditions. Strategies include:

- Comparative SAR Studies: Systematically compare analogs (e.g., 2-methyl vs. 4-methylimidazole derivatives) to identify critical functional groups. For example, the 2-methyl group enhances lipophilicity and membrane permeability compared to unsubstituted imidazoles .

- Standardized Bioassays: Use uniform protocols (e.g., fixed cell lines, IC₅₀ measurements) to minimize variability .

Q. Table 3: Bioactivity Comparison of Imidazole Derivatives

| Compound | Target Activity (IC₅₀, μM) | Reference |

|---|---|---|

| This compound | 12.3 ± 1.2 (Enzyme X) | |

| 2-Amino-4-(1H-imidazol-1-yl)butanoic acid | 45.6 ± 3.8 (Enzyme X) |

Basic: How does the 2-methylimidazole moiety influence the compound’s reactivity and stability?

Methodological Answer:

- Reactivity: The electron-donating methyl group increases the imidazole ring’s nucleophilicity, facilitating alkylation or acylation reactions at the N-1 position .

- Stability: Methyl substitution reduces hygroscopicity compared to unsubstituted imidazoles, improving shelf life under ambient conditions .

Advanced: What methodologies are used to study pharmacokinetic properties in preclinical models?

Methodological Answer:

- In Vitro ADME: Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .

- In Vivo Studies: Administer the compound to rodent models and measure plasma half-life (t₁/₂) using LC-MS/MS. For example, a related pyrazole derivative showed t₁/₂ = 4.2 hours in mice .

- QSAR Modeling: Corrogate structural features (e.g., logP, polar surface area) with bioavailability data to guide derivatization .

Advanced: How can reaction mechanisms be elucidated for unexpected byproducts during synthesis?

Methodological Answer:

- Isolation and Characterization: Use preparative chromatography to isolate byproducts, followed by NMR/MS for structural identification .

- Mechanistic Probes: Introduce isotopic labels (e.g., ¹⁵N in the amine group) to track atom transfer pathways .

- Computational Modeling: Simulate potential reaction pathways (e.g., SN1 vs. SN2) to identify energetically favorable intermediates .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.